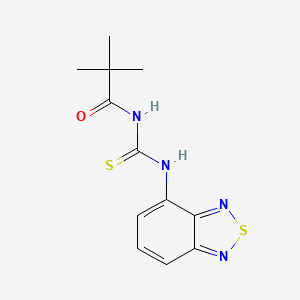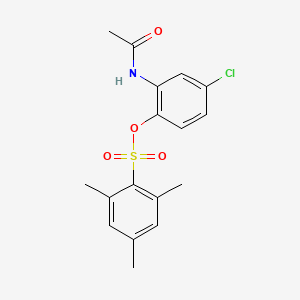![molecular formula C27H23NO5 B13372130 4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13372130.png)
4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid is a complex organic compound featuring a quinoline core substituted with a phenyl group and a vinyl linkage to a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division . Additionally, the quinoline core can intercalate with DNA, leading to the inhibition of topoisomerase enzymes and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and has a similar mechanism of action.
Uniqueness
4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid is unique due to its combination of a quinoline core and a trimethoxyphenyl group, which provides a dual mechanism of action involving both tubulin inhibition and DNA intercalation. This dual functionality enhances its potential as a therapeutic agent with broad-spectrum activity.
Properties
Molecular Formula |
C27H23NO5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-phenyl-2-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H23NO5/c1-31-22-16-24(33-3)23(32-2)15-18(22)13-14-21-26(27(29)30)25(17-9-5-4-6-10-17)19-11-7-8-12-20(19)28-21/h4-16H,1-3H3,(H,29,30)/b14-13+ |
InChI Key |
MBBXIEHFOYZJJT-BUHFOSPRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2-(4-ethylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13372047.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372067.png)
![3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372070.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)
![3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372075.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)


![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13372107.png)
![3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile](/img/structure/B13372120.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372128.png)

